molecular formula C13H10O B082520 (E)-7-phenylhept-2-en-4,6-diyn-1-ol CAS No. 13641-62-8

(E)-7-phenylhept-2-en-4,6-diyn-1-ol

Cat. No.: B082520
CAS No.: 13641-62-8
M. Wt: 182.22 g/mol
InChI Key: ZCVJXGJSBVZTMM-FPYGCLRLSA-N
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Description

(E)-7-phenylhept-2-en-4,6-diyn-1-ol is a polyacetylene compound known for its unique structure and properties. It has been identified as a repellent against isopod pests, particularly from the root of the plant Bidens pilosa . The compound’s structure features a seven-carbon chain with a phenyl group and a hydroxyl group, contributing to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-7-phenylhept-2-en-4,6-diyn-1-ol can be achieved through various methods. One common approach involves the Pd-catalyzed reaction of terminal alkynes with 1,1-dichloroethylene, followed by elimination reactions . This method allows for the selective formation of unsymmetrically substituted conjugated diynes.

Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction from natural sources, such as the root of Bidens pilosa, has been explored. The crude extract shows strong repellent activity, and the isolated compound requires higher doses to achieve similar effects .

Chemical Reactions Analysis

Types of Reactions: (E)-7-phenylhept-2-en-4,6-diyn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and the conjugated diyne system makes it reactive under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

(E)-7-phenylhept-2-en-4,6-diyn-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which (E)-7-phenylhept-2-en-4,6-diyn-1-ol exerts its repellent effects involves its interaction with the sensory receptors of pests. The presence of the hydroxyl group and the aromatic ring at both ends of the seven-carbon chain is crucial for its activity . These structural features likely interfere with the normal sensory processes of pests, leading to repellent behavior.

Comparison with Similar Compounds

  • 1-Hydroxy-7-phenylhept-2-ene-4,6-diyne
  • 2-Heptene-4,6-diyn-1-ol, 7-phenyl-

Comparison: Compared to similar compounds, (E)-7-phenylhept-2-en-4,6-diyn-1-ol stands out due to its strong repellent activity and the specific structural features that contribute to this property. The presence of both a hydroxyl group and an aromatic ring at the ends of the carbon chain is unique and essential for its effectiveness .

Properties

CAS No.

13641-62-8

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

(E)-7-phenylhept-2-en-4,6-diyn-1-ol

InChI

InChI=1S/C13H10O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h3-4,6-8,10-11,14H,12H2/b8-3+

InChI Key

ZCVJXGJSBVZTMM-FPYGCLRLSA-N

SMILES

C1=CC=C(C=C1)C#CC#CC=CCO

Isomeric SMILES

C1=CC=C(C=C1)C#CC#C/C=C/CO

Canonical SMILES

C1=CC=C(C=C1)C#CC#CC=CCO

Synonyms

7-PHENYL-4,6-DIYN-HEPT-2-EN-1-OL

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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